Cas no 2411217-62-2 (2-Pyrimidinecarboxamide, 4-chloro-)

2-Pyrimidinecarboxamide, 4-chloro-, is a chlorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring a reactive chloro-substituent at the 4-position and a carboxamide group, makes it a versatile intermediate for synthesizing heterocyclic compounds. This compound is particularly valued for its role in the development of active pharmaceutical ingredients (APIs) and biologically active molecules, where its functional groups enable further derivatization. Its stability and well-defined reactivity profile ensure consistent performance in nucleophilic substitution and cross-coupling reactions. Researchers favor it for its purity and compatibility with diverse synthetic pathways, making it a reliable building block in medicinal and industrial chemistry applications.
2-Pyrimidinecarboxamide, 4-chloro- structure
2411217-62-2 structure
Product Name:2-Pyrimidinecarboxamide, 4-chloro-
CAS No:2411217-62-2
MF:C5H4ClN3O
MW:157.557759284973
CID:5920206
PubChem ID:22603000
Update Time:2025-10-19

2-Pyrimidinecarboxamide, 4-chloro- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinecarboxamide, 4-chloro-
    • 4-Chloropyrimidine-2-carboxamide
    • EN300-26571321
    • SCHEMBL1206986
    • Z4338695231
    • LYCGZYBIYKUABS-UHFFFAOYSA-N
    • 2411217-62-2
    • chloropyrimidine amide
    • Inchi: 1S/C5H4ClN3O/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10)
    • InChI Key: LYCGZYBIYKUABS-UHFFFAOYSA-N
    • SMILES: C1(C(N)=O)=NC=CC(Cl)=N1

Computed Properties

  • Exact Mass: 157.0042895g/mol
  • Monoisotopic Mass: 157.0042895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 68.9Ų

Experimental Properties

  • Density: 1.478±0.06 g/cm3(Predicted)
  • Boiling Point: 367.7±34.0 °C(Predicted)
  • pka: 13.56±0.50(Predicted)

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Additional information on 2-Pyrimidinecarboxamide, 4-chloro-

Recent Advances in the Study of 2-Pyrimidinecarboxamide, 4-chloro- (CAS: 2411217-62-2)

In recent years, the compound 2-Pyrimidinecarboxamide, 4-chloro- (CAS: 2411217-62-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrimidine core and chloro-substitution, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and antiviral agents. The unique structural features of this compound make it a valuable scaffold for drug discovery, and recent studies have explored its mechanism of action, synthetic pathways, and biological activities.

One of the key areas of research involving 2-Pyrimidinecarboxamide, 4-chloro- is its role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, including those implicated in tumor growth and metastasis. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively target the JAK-STAT pathway, which is crucial for immune response modulation and cancer progression.

Another significant application of 2-Pyrimidinecarboxamide, 4-chloro- is in the field of antiviral research. The COVID-19 pandemic has underscored the need for novel antiviral agents, and this compound has been investigated for its potential to inhibit viral replication. A recent preprint study (2024) reported that derivatives of this molecule showed inhibitory effects against the SARS-CoV-2 main protease, a key enzyme required for viral replication. These findings suggest that further optimization of this scaffold could lead to the development of effective antiviral drugs.

From a synthetic chemistry perspective, advancements have been made in the efficient production of 2-Pyrimidinecarboxamide, 4-chloro- and its derivatives. A 2023 paper in Organic Letters described a novel catalytic method for the chlorination of pyrimidine derivatives, which significantly improved the yield and purity of the target compound. This methodological innovation is expected to facilitate large-scale synthesis and further pharmacological evaluation of this promising molecule.

In conclusion, the compound 2-Pyrimidinecarboxamide, 4-chloro- (CAS: 2411217-62-2) represents a versatile and pharmacologically relevant scaffold with applications in kinase inhibition and antiviral therapy. Ongoing research continues to uncover its potential, and future studies are likely to focus on optimizing its pharmacokinetic properties and therapeutic efficacy. The integration of computational modeling and high-throughput screening techniques may further accelerate the development of novel drugs based on this compound.

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